Cas no 354550-26-8 ((2E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide)

(2E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide is a synthetic organic compound featuring a conjugated thiophene and 1,3,4-thiadiazole moiety. Its distinct structural configuration, including an α,β-unsaturated amide linkage, contributes to potential reactivity and biological activity. The compound’s rigid heterocyclic framework enhances stability, while the thiophene and thiadiazole groups may facilitate interactions with biological targets or coordination sites in metal complexes. This makes it a candidate for applications in medicinal chemistry, such as enzyme inhibition or antimicrobial research, or as a building block in materials science. Its well-defined stereochemistry (E-configuration) ensures consistency in synthetic pathways and downstream applications. The compound is typically characterized by NMR, HPLC, and mass spectrometry for purity verification.
(2E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide structure
354550-26-8 structure
Product Name:(2E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide
CAS No:354550-26-8
MF:C10H9N3OS2
MW:251.32795882225
CID:5821064
PubChem ID:840183
Update Time:2025-06-08

(2E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-thienyl)acrylamide
    • 2-Propenamide, N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-thienyl)-
    • SR-01000256134
    • (E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)acrylamide
    • SR-01000256134-1
    • (2E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide
    • AKOS002250821
    • F3267-0069
    • (E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-thiophen-2-ylprop-2-enamide
    • 354550-26-8
    • Inchi: 1S/C10H9N3OS2/c1-7-12-13-10(16-7)11-9(14)5-4-8-3-2-6-15-8/h2-6H,1H3,(H,11,13,14)
    • InChI Key: ZNEDEMLUONIBSN-UHFFFAOYSA-N
    • SMILES: C(NC1=NN=C(C)S1)(=O)C=CC1SC=CC=1

Computed Properties

  • Exact Mass: 251.01870427g/mol
  • Monoisotopic Mass: 251.01870427g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 285
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 111Ų

Experimental Properties

  • Density: 1.452±0.06 g/cm3(Predicted)
  • pka: 7.91±0.50(Predicted)

(2E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3267-0069-2μmol
(2E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide
354550-26-8 90%+
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Additional information on (2E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide

Introduction to (2E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide and Its Significance in Modern Chemical Research

Chemical compounds continue to play a pivotal role in the advancement of pharmaceuticals and biotechnology. Among these, (2E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide, with the CAS number 354550-26-8, stands out as a compound of considerable interest due to its unique structural properties and potential applications. This compound, characterized by its intricate molecular architecture, has garnered attention in recent years for its role in various biochemical pathways and its potential as a lead compound in drug discovery.

The molecular structure of (2E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide features a conjugated system comprising a thiadiazole ring and a thiophene moiety. These heterocyclic rings are well-known for their stability and ability to participate in multiple interactions with biological targets. The presence of the 5-methyl group on the thiadiazole ring enhances its electronic properties, making it more versatile in binding to biological receptors. This structural feature is particularly significant in the context of developing novel therapeutic agents.

Recent research has highlighted the importance of thiadiazole derivatives in medicinal chemistry. These compounds have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The thiadiazole-thiophene conjugate in (2E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide provides a unique scaffold that can be modulated to enhance bioactivity. Studies have demonstrated that such conjugates can exhibit improved pharmacokinetic properties, including better solubility and bioavailability.

In the realm of drug discovery, the identification of lead compounds is a critical step. (2E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide has been identified as a potential lead compound due to its ability to interact with various biological targets. For instance, preliminary studies suggest that this compound may inhibit certain enzymes involved in inflammatory pathways. This potential makes it an attractive candidate for further investigation in the development of novel anti-inflammatory drugs.

The 5-methyl substituent on the thiadiazole ring is particularly noteworthy as it influences the electronic distribution within the molecule. This substituent can modulate the reactivity of the ring system, allowing for selective interactions with biological targets. Such fine-tuning of molecular properties is essential in drug design to maximize efficacy while minimizing side effects. The thiophenyl group at the propenamide position further contributes to the compound's versatility by providing additional sites for interaction with biological molecules.

Advances in computational chemistry have enabled researchers to predict the binding affinity of (2E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide to various biological targets. These predictions are crucial for guiding experimental efforts and optimizing lead compounds for clinical development. Computational studies have suggested that this compound may bind effectively to enzymes such as cyclooxygenase (COX), which is a key target in anti-inflammatory drug development. Such insights are invaluable for designing more effective therapeutic agents.

The synthesis of (2E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yloxy)propenenitrile has been reported as a key step in producing this compound. The synthesis involves multi-step reactions that require careful optimization to ensure high yields and purity. Recent improvements in synthetic methodologies have made it possible to produce this compound more efficiently, which is essential for both research and industrial applications.

The potential applications of (2E)-N-(5-methyl-thiadiazolizinylidene)-(thieno[3',4':5',6']pyrrolo[3',4']benzodithiin]-6(7H):7-diamine extend beyond pharmaceuticals. This compound has shown promise as a material for optoelectronic applications due to its conjugated system and electronic properties. Such materials are used in organic light-emitting diodes (OLEDs) and other advanced electronic devices.

In conclusion, (2E)-N-(5-methyl-thiadiazolizinylidene)-(thieno[3',4':5',6']pyrrolo[3',4']benzodithiin]-6(7H):7-diamine represents a significant advancement in chemical research with potential applications across multiple fields. Its unique structural features and interactions with biological targets make it an attractive candidate for further investigation. As research continues to uncover new applications for this compound and similar derivatives, its importance is likely to grow even further.

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